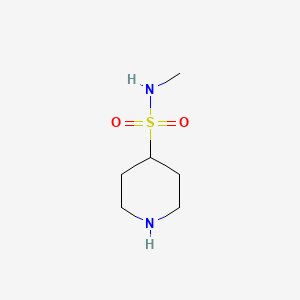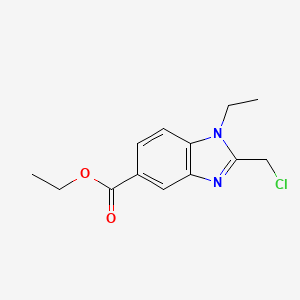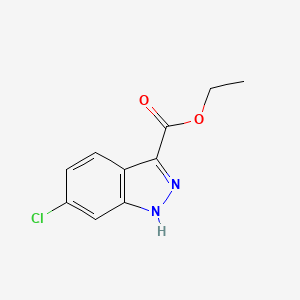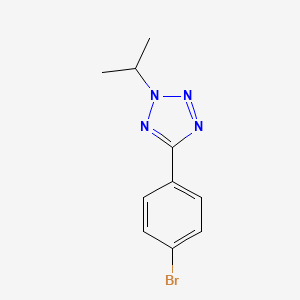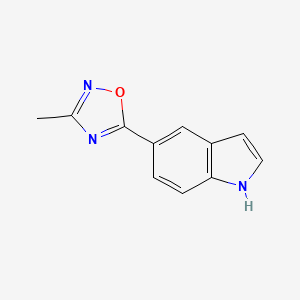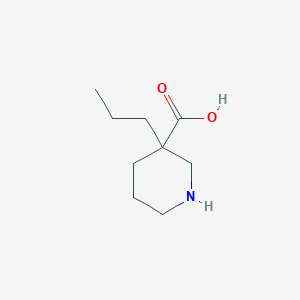
3-Propyl-3-piperidinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Propyl-3-piperidinecarboxylic acid , also known as 3-PPCA , is a chemical compound with the following properties:
- IUPAC Name : 3-propyl-3-piperidinecarboxylic acid hydrochloride.
- Molecular Formula : C~9~H~17~NO~2~·HCl.
- Molecular Weight : 207.7 g/mol.
- Appearance : Solid.
- Storage Temperature : Room temperature (RT).
- Salt Form : Hydrochloride (HCl) salt.
Molecular Structure Analysis
The molecular structure of 3-PPCA consists of a piperidine ring with a propyl substituent at the 3-position and a carboxylic acid group. The hydrochloride salt adds an additional chlorine atom. The stereochemistry and conformational aspects of 3-PPCA warrant further investigation.
Chemical Reactions Analysis
While detailed chemical reactions involving 3-PPCA are scarce, it likely participates in acid-base reactions due to its carboxylic acid functionality. Exploring its reactivity with various nucleophiles and electrophiles would provide valuable insights.
Physical And Chemical Properties Analysis
- Solubility : Investigate the solubility of 3-PPCA in different solvents.
- Melting Point : Determine the melting point to assess its stability.
- Spectroscopic Data : Collect NMR, IR, and UV-Vis spectra for characterization.
- Crystallography : Obtain crystallographic data to visualize its solid-state structure.
Safety And Hazards
- Safety Precautions : Handle 3-PPCA with appropriate protective gear (gloves, goggles, lab coat).
- Toxicity : Assess its toxicity profile through in vitro and in vivo studies.
- Environmental Impact : Investigate its environmental persistence and potential harm.
Direcciones Futuras
- Biological Activity : Explore 3-PPCA’s potential as a drug candidate or biochemical tool.
- Derivatives : Synthesize derivatives to modify its properties.
- Pharmacokinetics : Investigate absorption, distribution, metabolism, and excretion.
- Clinical Applications : Assess its relevance in disease treatment.
Propiedades
IUPAC Name |
3-propylpiperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-4-9(8(11)12)5-3-6-10-7-9/h10H,2-7H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLNHOJPRMMHQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCCNC1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Propyl-3-piperidinecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

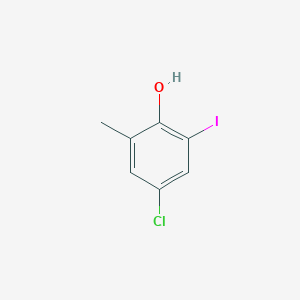
![1-[3-(Carbamoylamino)phenyl]-3-(2-methylphenyl)urea](/img/structure/B1463697.png)
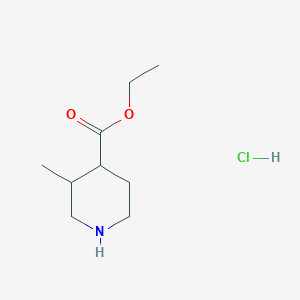
![Methyl 5-((4-bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B1463699.png)
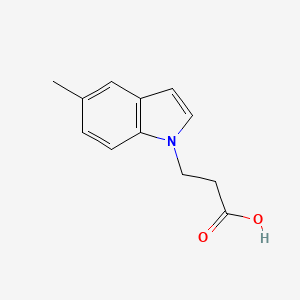
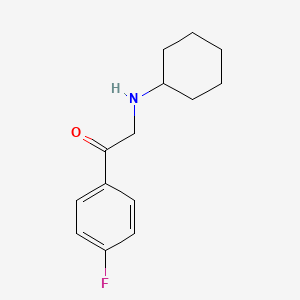

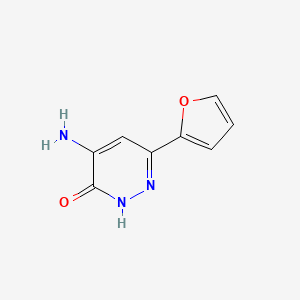
![2-[4-(hydroxymethyl)piperidin-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B1463708.png)
